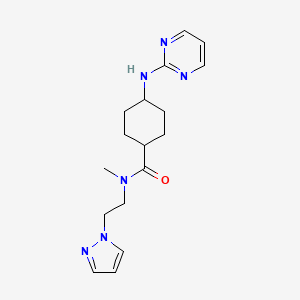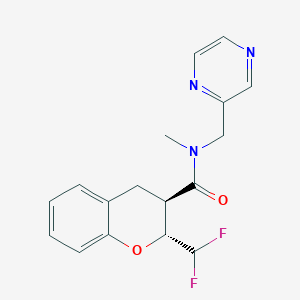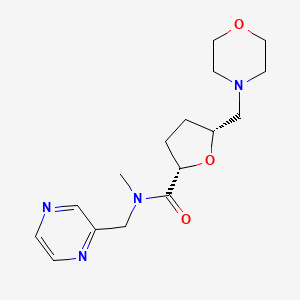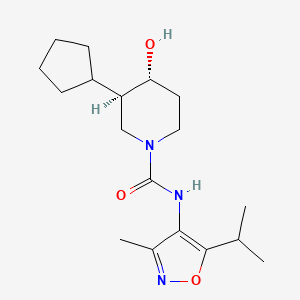![molecular formula C18H23N3O2 B7346565 (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one](/img/structure/B7346565.png)
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s and has since been used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
作用機序
The GABA-A receptor is a chloride ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA by binding to a specific site on the receptor, which increases the opening of the chloride ion channel and hyperpolarizes the neuron. (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 binds to the same site on the receptor as benzodiazepines but does not activate the chloride ion channel. Instead, it blocks the effects of benzodiazepines and reverses their sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines in rats and mice. It has also been shown to reverse the amnesic effects of benzodiazepines in rats and monkeys. In vitro studies have shown that this compound 15-4513 can inhibit the binding of benzodiazepines to the GABA-A receptor and can block the effects of benzodiazepines on the chloride ion channel.
実験室実験の利点と制限
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has several advantages for lab experiments. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. It is also relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound 15-4513 in lab experiments. It has a relatively short half-life in vivo, which means that it must be administered frequently to maintain its effects. It can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 and its effects on the central nervous system. One area of interest is the role of the GABA-A receptor in the development and progression of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of new benzodiazepine receptor antagonists that are more selective and have fewer off-target effects than this compound 15-4513. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound 15-4513, including its metabolism, distribution, and elimination from the body.
合成法
The synthesis of (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid with ethylamine to form the corresponding amide. This is followed by the reaction of the amide with 1,4-dibromobutane to form the desired diazepane ring. The final step involves the protection of the amino group with a Boc group and the reaction of the resulting compound with formaldehyde and paraformaldehyde to form the oxazole ring.
科学的研究の応用
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
特性
IUPAC Name |
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-15-17(22)19-10-7-11-21(15)12-16-13(2)20-18(23-16)14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-12H2,1-2H3,(H,19,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVIKJOVFIRMPE-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-N-imidazo[1,2-a]pyridin-6-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7346483.png)




![(2R,3R)-N-[4-(difluoromethyl)phenyl]-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7346508.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346517.png)
![N-ethyl-3-[[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetyl]amino]benzamide](/img/structure/B7346525.png)
![(3R)-3-ethyl-4-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346526.png)
![N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7346537.png)
![2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7346548.png)
![N-(3,4-dichlorophenyl)-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346558.png)
![(3S)-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346564.png)
![(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346569.png)